sodium;(3S,5R,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate
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Overview
Description
BMY-21950 is a synthetic organic compound known for its potent inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol synthesis. This compound, along with its lactone form BMY-22089, has shown significant liver selectivity, making it a valuable tool in cholesterol management research .
Chemical Reactions Analysis
BMY-21950 undergoes various chemical reactions, primarily focusing on its interaction with HMG-CoA reductase. It acts as a competitive inhibitor, effectively reducing cholesterol synthesis in hepatocytes. The major products formed from these reactions are intermediates in the cholesterol biosynthesis pathway .
Scientific Research Applications
BMY-21950 has been extensively studied for its role in inhibiting cholesterol synthesis. Its high degree of liver selectivity makes it a promising candidate for reducing cholesterol levels without affecting other tissues. This compound has been compared with other HMG-CoA reductase inhibitors like lovastatin and fluindostatin, showing superior selectivity and potency in liver tissues .
Mechanism of Action
BMY-21950 exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This inhibition leads to a significant reduction in cholesterol synthesis in the liver, while sparing other tissues. The molecular targets and pathways involved are primarily related to the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
BMY-21950 is compared with other HMG-CoA reductase inhibitors such as lovastatin and fluindostatin. Unlike these compounds, BMY-21950 exhibits a higher degree of liver selectivity, making it a unique and valuable tool in cholesterol management research. The similar compounds include:
- Lovastatin
- Fluindostatin
- Pravastatin
Properties
CAS No. |
131177-45-2 |
---|---|
Molecular Formula |
C23H21F2N4NaO4 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
sodium;(3S,5R,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate |
InChI |
InChI=1S/C23H22F2N4O4.Na/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15;/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33);/q;+1/p-1/b11-10+;/t18-,19-;/m0./s1 |
InChI Key |
NTDIRNUKAZNMSW-IYVGUKHKSA-M |
SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Isomeric SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
130200-44-1 | |
Synonyms |
BMY 21950 BMY-21950 |
Origin of Product |
United States |
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